5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate

Description

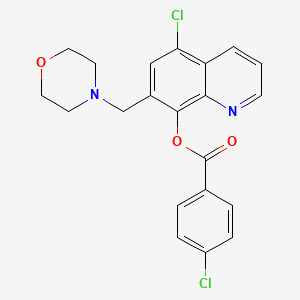

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate is a synthetic quinoline derivative characterized by a morpholine-substituted methyl group at position 7 and a 4-chlorobenzoate ester at position 8 of the quinoline scaffold. The compound combines structural features of antimicrobial quinolines (e.g., chlorinated aromatic systems) and pharmacologically active morpholine moieties, which are known to enhance solubility and bioavailability . Its synthesis typically involves sequential steps: (1) functionalization of 5-chloro-8-hydroxyquinoline with morpholine via Mannich-type reactions, followed by (2) esterification with 4-chlorobenzoyl chloride .

Properties

IUPAC Name |

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c22-16-5-3-14(4-6-16)21(26)28-20-15(13-25-8-10-27-11-9-25)12-18(23)17-2-1-7-24-19(17)20/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFUQVRXQQQTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where the quinoline core is reacted with formaldehyde and morpholine under acidic conditions.

Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the 7-(morpholinomethyl)quinolin-8-ol with 4-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Halogen atoms on the quinoline core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- Morpholinomethyl (5b) derivatives exhibit the highest thermal stability (melting point: 243°C) and synthesis efficiency (85% yield), likely due to morpholine’s rigid, oxygen-containing ring .

- Pyrrolidinylmethyl (5a) analogs show reduced stability (melting point: 104°C), attributed to pyrrolidine’s smaller, less polar structure .

Ester Derivatives with Different Aromatic Groups

The 8-hydroxyquinoline core can be esterified with diverse aromatic acids, modulating pharmacokinetic profiles:

Biological Activity

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-chlorobenzoate is a synthetic organic compound belonging to the quinoline family. It features a quinoline core with a morpholinomethyl group and a 4-chlorobenzoate ester, which contribute to its unique biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Quinoline Core | A bicyclic structure consisting of a benzene ring fused to a pyridine ring. |

| Morpholinomethyl Group | Enhances solubility and potentially influences biological activity. |

| 4-Chlorobenzoate Ester | Provides additional reactivity and modifies the compound's pharmacological properties. |

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

- Introduction of the Morpholinomethyl Group : The morpholinomethyl group is introduced via a Mannich reaction, involving formaldehyde and morpholine.

- Esterification with 4-Chlorobenzoic Acid : The final step involves esterification using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have also highlighted its anticancer properties. The compound has shown promise in inhibiting the growth of cancer cells in vitro, suggesting potential therapeutic applications in oncology.

Case Studies

- Antimicrobial Efficacy : In a study involving multiple bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option.

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to involve:

- Inhibition of DNA Synthesis : Similar to other quinoline derivatives, it may interfere with DNA replication in microbial and cancer cells.

- Disruption of Cellular Metabolism : The compound may disrupt metabolic pathways critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.